1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide
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Overview
Description
1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the isoquinoline coreSpecific reagents and catalysts, such as palladium or copper-based catalysts, are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine could yield an amine derivative, while oxidation might introduce a carbonyl group .
Scientific Research Applications
1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mechanism of Action
The mechanism of action of 1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can trigger various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-chloro-3,3-dimethyl-1,2-benziodoxole: Another chloro-containing compound with different functional groups and applications.
3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: Contains a trifluoromethyl group, similar to the difluoromethoxy group in the target compound.
Uniqueness
1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide is unique due to its combination of functional groups and the isoquinoline backbone. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-chloro-N-[3-(difluoromethoxy)-4-methoxyphenyl]isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-25-14-7-6-11(9-15(14)26-18(20)21)22-17(24)13-8-10-4-2-3-5-12(10)16(19)23-13/h2-9,18H,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQGNXQCCBAROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=N2)Cl)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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